Tert-butyl 3-methoxy-4-nitrobenzoate
Overview
Description
Tert-butyl 3-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C12H15NO5. It is a pale-yellow to yellow-brown solid and is known for its applications in various chemical reactions and research fields .
Scientific Research Applications
Tert-butyl 3-methoxy-4-nitrobenzoate is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research on its derivatives has shown potential in developing pharmaceuticals with anti-inflammatory and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methoxy-4-nitrobenzoate typically involves the esterification of 3-methoxy-4-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 3-methoxy-4-aminobenzoate.
Reduction: 3-methoxy-4-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of tert-butyl 3-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-methyl-4-nitrobenzoate: Similar in structure but with a methyl group instead of a methoxy group.
Tert-butyl 3-ethoxy-4-nitrobenzoate: Similar in structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Tert-butyl 3-methoxy-4-nitrobenzoate is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the methoxy group influences its solubility and reactivity compared to its methyl and ethoxy analogs .
Properties
IUPAC Name |
tert-butyl 3-methoxy-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-5-6-9(13(15)16)10(7-8)17-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDOPLFGPFOCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600961 | |
Record name | tert-Butyl 3-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123330-91-6 | |
Record name | tert-Butyl 3-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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